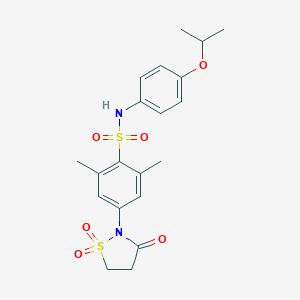![molecular formula C17H20N4OS2 B253834 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B253834.png)
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Applications De Recherche Scientifique
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Medicinal chemistry: This compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Drug discovery: The compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
3. Biochemistry: The compound has been studied for its role in various biochemical pathways and its interaction with biomolecules, such as enzymes and proteins.
Mécanisme D'action
The mechanism of action of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins involved in various biological processes. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have potential therapeutic effects in cancer treatment.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been studied extensively. The compound has been shown to have various effects on cellular processes, including:
1. Induction of apoptosis: The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
2. Inhibition of cell proliferation: The compound has been shown to inhibit the proliferation of cancer cells.
3. Anti-inflammatory effects: The compound has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes and proteins, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
The future directions for research on 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide include:
1. Further studies on the mechanism of action of the compound to fully understand its effects on cellular processes.
2. Development of new derivatives of the compound with improved efficacy and fewer side effects.
3. Studies on the potential of the compound as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Studies on the potential of the compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has potential applications in various fields of scientific research. The compound has been extensively studied for its potential as a drug candidate for the treatment of various diseases, its ability to inhibit specific enzymes and proteins, and its anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of the compound and its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of 2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-thiol with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol. The resulting product is purified by column chromatography or recrystallization to obtain the final product.
Propriétés
Nom du produit |
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C17H20N4OS2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H20N4OS2/c1-10-18-12-7-4-5-11(12)16(19-10)23-9-15(22)21-17-20-13-6-2-3-8-14(13)24-17/h2-9H2,1H3,(H,20,21,22) |
Clé InChI |
ILJKYESKTMZCCT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
SMILES canonique |
CC1=NC2=C(CCC2)C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253755.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B253758.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)